(E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
“(E)-4-(3-(ethoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid” is a compound that contains a piperidine moiety. Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of pinacol boronic esters, a valuable but unknown transformation, has been reported .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
Catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Hemostatic Activity and Toxicity Research
- Researchers synthesized derivatives of 4-oxobut-2-enoic acid, including piperidinyl compounds, and studied their impact on blood coagulation. They identified compounds with significant hemostatic activity and low acute toxicity, highlighting a correlation between their structure and pharmacological effects (Pulina et al., 2017).
Synthesis of Chiral Building Blocks for Alkaloid Synthesis
- The compound was used in an asymmetric intramolecular Michael reaction to produce chiral building blocks like pyrrolidine and piperidine derivatives. These findings are valuable for the enantioselective synthesis of alkaloids, which are crucial in pharmaceutical research (Hirai et al., 1992).
Cytotoxicity Against Carcinoma Cells
- N-maleanilinic acid derivatives, related to 4-oxobut-2-enoic acid, demonstrated effectiveness against various carcinoma cells. This suggests potential applications in cancer research and treatment (Zayed et al., 2019).
Crystal Structure Analysis
- The crystal structure of related compounds was analyzed, providing insights into their molecular conformations. Understanding these structures is essential for the development of pharmaceuticals and materials science (Faizi et al., 2016).
Luminescent Molecular Crystals
- The synthesis of organic compounds including 4-oxobut-2-enoic acid derivatives led to the development of stable luminescent molecular crystals. These have potential applications in materials science and photonics (Zhestkij et al., 2021).
Antibacterial Activities of Heterocyclic Compounds
- The compound was used as a starting material for synthesizing heterocyclic compounds with expected antibacterial activities. Such research contributes to the development of new antibiotics and antimicrobial agents (El-Hashash et al., 2015).
Neuroprotective Agents
- Derivatives of 4-oxobut-2-enoic acid were studied as potent inhibitors of kynurenine-3-hydroxylase, showing potential as neuroprotective agents. This is significant for the treatment of neurodegenerative diseases (Drysdale et al., 2000).
Insecticidal Properties
- The compound's derivatives were investigated for insecticidal properties, indicating potential use in pest control and agricultural applications (Nair et al., 1986).
Safety and Hazards
Properties
IUPAC Name |
(E)-4-[3-(ethoxymethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-2-17-9-10-4-3-7-13(8-10)11(14)5-6-12(15)16/h5-6,10H,2-4,7-9H2,1H3,(H,15,16)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARNAPLFVINSHE-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCC1CCCN(C1)C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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